2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine

Physicochemical Properties Scaffold Differentiation Lipophilicity

For SAR studies requiring precise steric and electronic control, 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine provides the critical 4-methyl group absent in des-methyl analogs (CAS 156489-93-9). This free base eliminates neutralization steps required with dihydrochloride salts, streamlining amide coupling and cross-coupling workflows. Its 174.20 g/mol MW and LogP 1.16 fit fragment-like chemical space ideal for screening libraries. Ensure your next synthetic campaign uses the correct, fully characterized scaffold—purchase with confidence.

Molecular Formula C9H10N4
Molecular Weight 174.2 g/mol
CAS No. 156489-91-7
Cat. No. B1311850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine
CAS156489-91-7
Molecular FormulaC9H10N4
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1)N2C=CN=C2)N
InChIInChI=1S/C9H10N4/c1-7-2-3-12-9(8(7)10)13-5-4-11-6-13/h2-6H,10H2,1H3
InChIKeyJUSFSRNWXMUTEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine (CAS 156489-91-7): Scaffold and Physicochemical Baseline for Research Procurement


2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine (CAS 156489-91-7) is a heterocyclic small molecule scaffold featuring a pyridine core substituted at the 2-position with an imidazole moiety, at the 3-position with an amine, and at the 4-position with a methyl group. Its molecular formula is C9H10N4 with a molecular weight of 174.20 g/mol . The compound serves as a versatile building block and ligand in coordination chemistry and medicinal chemistry research, with the imidazole ring enabling metal coordination and the pyridine ring participating in hydrogen bonding and π-π interactions . Calculated physicochemical properties include a topological polar surface area (TPSA) of 56.73 Ų and a LogP of 1.15792 .

Why Generic Substitution Fails for 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine in Research Applications


Substitution of 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine with closely related analogs without rigorous validation introduces unacceptable risk in structure-activity relationship (SAR) studies and synthetic campaigns. The compound's specific substitution pattern—4-methyl on the pyridine ring with the 3-amino and 2-imidazolyl groups—creates a unique steric and electronic environment that differs fundamentally from its des-methyl analog 2-(1H-imidazol-1-yl)pyridin-3-amine (CAS 156489-93-9) . This difference in substitution directly impacts hydrogen-bonding capacity, lipophilicity (LogP 1.15792 for target compound), and metal coordination geometry . Pyridinylimidazole scaffolds are known to exhibit sharp SAR for kinase inhibition and other biological targets [1]; therefore, even minor structural modifications can result in complete loss of desired activity or unintended off-target effects. The evidence below quantifies these differentiating parameters to support informed procurement decisions.

Quantitative Differentiation Evidence for 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine


Molecular Weight and Lipophilicity Differentiation from Des-Methyl Analog

The 4-methyl substitution on the pyridine ring differentiates this compound (MW 174.20 g/mol) from its direct des-methyl analog 2-(1H-imidazol-1-yl)pyridin-3-amine (MW 160.18 g/mol), a 14.02 Da difference. The calculated LogP values differ substantially (target compound 1.16 vs. analog 1.43 ), indicating the methyl substitution unexpectedly decreases lipophilicity relative to the unsubstituted analog—a counterintuitive finding that impacts solubility and membrane permeability predictions in drug discovery campaigns .

Physicochemical Properties Scaffold Differentiation Lipophilicity

Commercial Purity and Availability Benchmarking for Procurement

Multiple commercial vendors supply this compound with minimum purity specifications of 95-97% . In contrast, the des-methyl analog 2-(1H-imidazol-1-yl)pyridin-3-amine is primarily available as its dihydrochloride salt form rather than the free base , introducing different handling, solubility, and stoichiometric considerations for synthetic applications.

Commercial Availability Purity Specification Procurement

Hydrogen Bond Donor/Acceptor Profile Relative to Amino-Substituted Analogs

The target compound possesses one hydrogen bond donor (the 3-amino group) and four hydrogen bond acceptors (imidazole nitrogens plus pyridine nitrogen) . This profile differs from 3-aminopyridine analogs lacking the imidazole moiety (which have fewer acceptors) and from imidazolylpyridines lacking the free amine (which have fewer donors), altering binding mode possibilities in target engagement studies .

Hydrogen Bonding Molecular Recognition Drug Design

Evidence-Based Application Scenarios for 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine


Coordination Chemistry Ligand Design Requiring Bidentate N-Donor Binding

The compound's 1H-imidazole moiety and pyridine nitrogen provide a chelating bidentate N-donor ligand system . The 3-amino group offers an additional functional handle for further derivatization or hydrogen-bonding interactions. The 4-methyl substitution provides steric differentiation from des-methyl analogs, potentially influencing metal coordination geometry and complex stability [1].

Synthetic Building Block in Pyridinylimidazole-Derived Kinase Inhibitor Programs

Pyridinylimidazole scaffolds are established pharmacophores for p38α MAP kinase inhibitors and other kinase targets . The 3-amino substitution provides a vector for further functionalization distinct from C-2 or C-5 modifications commonly explored in SAR studies of this class [1]. The compound serves as a versatile intermediate for constructing more complex kinase inhibitor candidates.

Fragment-Based Drug Discovery (FBDD) with Favorable Physicochemical Profile

With molecular weight 174.20 g/mol and LogP 1.16, the compound falls within optimal fragment-like physicochemical space (MW < 300, LogP < 3) . The balanced 1-donor/4-acceptor hydrogen-bonding profile and TPSA of 56.73 Ų support acceptable solubility and permeability characteristics for fragment screening libraries [1].

Synthetic Intermediate Requiring Free Base Form for Direct Coupling

The compound is commercially available as the free base , enabling direct use in amide coupling, reductive amination, and cross-coupling reactions without prior neutralization steps. This contrasts with the dihydrochloride salt form commonly supplied for the des-methyl analog [1], reducing synthetic step count and improving workflow efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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